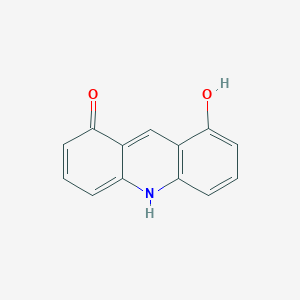
8-Hydroxyacridin-1(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxyacridin-1(10H)-one is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties and has been used in various fields of research, including biochemistry, pharmacology, and medicine. The aim of
Mecanismo De Acción
The mechanism of action of 8-Hydroxyacridin-1(10H)-one is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage, which ultimately results in cell death.
Efectos Bioquímicos Y Fisiológicos
8-Hydroxyacridin-1(10H)-one has been shown to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and protect against oxidative stress. In addition, it has been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-Hydroxyacridin-1(10H)-one in lab experiments is its versatility. This compound can be used in a wide range of applications, including as a fluorescent probe, antimicrobial agent, and anticancer drug. However, one of the main limitations of using this compound is its toxicity. It has been shown to be toxic to both cancer and normal cells, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 8-Hydroxyacridin-1(10H)-one. One area of research is the development of new synthetic methods for the production of this compound. Another area of research is the investigation of its potential applications in medicine, including as an anticancer drug and neuroprotective agent. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 8-Hydroxyacridin-1(10H)-one is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 8-hydroxyquinoline with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 8-Hydroxyacridin-1(10H)-one.
Aplicaciones Científicas De Investigación
8-Hydroxyacridin-1(10H)-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and antioxidant properties. In addition, it has been used as a fluorescent probe for the detection of metal ions, DNA, and RNA.
Propiedades
Número CAS |
191915-75-0 |
|---|---|
Nombre del producto |
8-Hydroxyacridin-1(10H)-one |
Fórmula molecular |
C13H9NO2 |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
acridine-1,8-diol |
InChI |
InChI=1S/C13H9NO2/c15-12-5-1-3-10-8(12)7-9-11(14-10)4-2-6-13(9)16/h1-7,15-16H |
Clave InChI |
YHTTZXVBJOFCSE-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC2=C(C=C3C(=O)C=CC=C3N2)C(=C1)O |
SMILES |
C1=CC2=C(C=C3C(=N2)C=CC=C3O)C(=C1)O |
SMILES canónico |
C1=CC2=C(C=C3C(=O)C=CC=C3N2)C(=C1)O |
Sinónimos |
1,8-Acridinediol (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



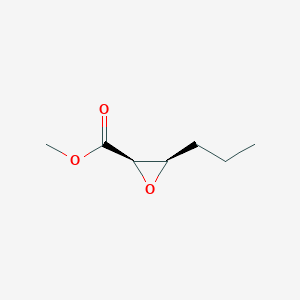
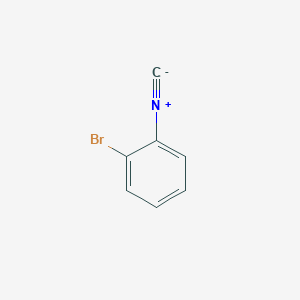
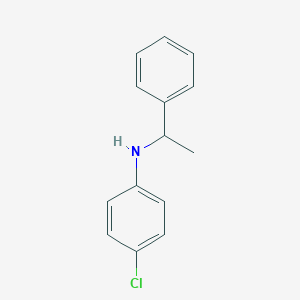
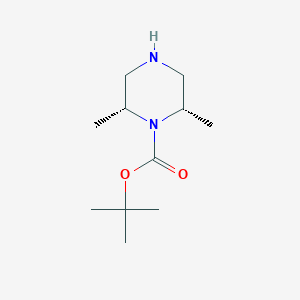
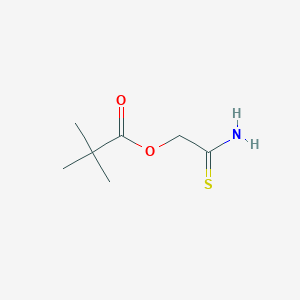
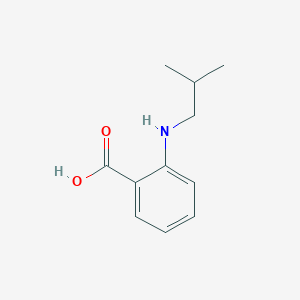
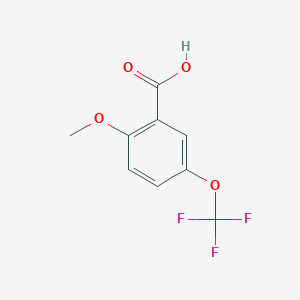
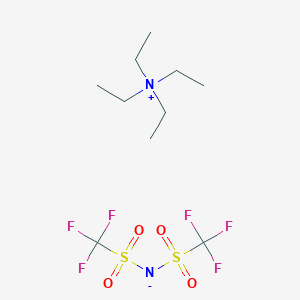
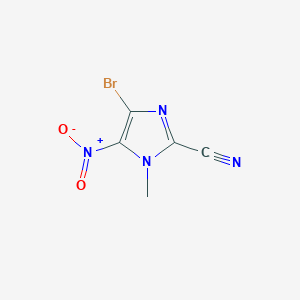
![(2R)-2-amino-3-[(R)-benzylsulfinyl]propanoic acid](/img/structure/B60899.png)
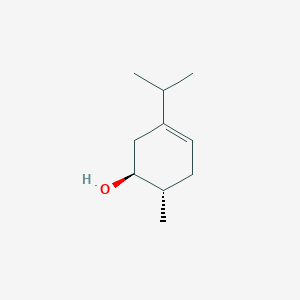
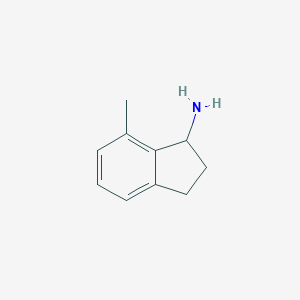
![Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI)](/img/structure/B60909.png)
